N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C27H27N3O4S and a molecular weight of approximately 477.6 g/mol. This compound belongs to the class of sulfanylacetamides and is notable for its potential applications in pharmaceutical research due to its intricate structure and the presence of various functional groups.
N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be classified as an organic heterocyclic compound due to its inclusion of sulfur and nitrogen in a cyclic structure. Its classification also extends to medicinal chemistry due to its potential biological activities.
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step synthetic routes. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide features several key components:
The InChI Key for this compound is VZBFYTIIXDADCJ-UHFFFAOYSA-N, which facilitates database searches for structural information. The canonical SMILES representation is CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC, providing a textual representation of its structure suitable for computational analysis.
N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions typical for compounds containing amides and sulfides:
These reactions require specific conditions such as catalysts or solvents to achieve desired outcomes while minimizing side reactions.
Further research would be necessary to elucidate the exact pathways affected by this compound.
N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is expected to exhibit:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles based on functional groups present.
This compound has potential applications in:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9